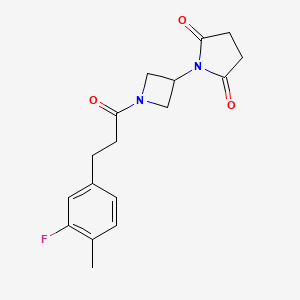
1-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione" is a complex molecule that appears to be related to a family of heterocyclic compounds with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, often starting with a three-component reaction to create a core structure, followed by further reactions to introduce additional functional groups. For example, the synthesis of pyrrolidine-2,3-dione derivatives is achieved through reactions involving 3-pyrroline-2-one derivatives and aliphatic amines . Similarly, the synthesis of radioligands for imaging central nicotinic acetylcholine receptors involves nucleophilic aromatic substitution and deprotection steps . These methods could potentially be adapted for the synthesis of "1-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione".
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often confirmed using techniques such as 1D and 2D NMR, as well as high-resolution mass spectrometry (HRMS) . These techniques allow for the determination of the connectivity and arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include alkylation, dehydrogenation, and reduction . These reactions are used to modify the core structure and introduce new functional groups that can alter the compound's properties and biological activity. The specific reactions for the compound would need to be developed based on its unique structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For example, the introduction of a fluorine atom can significantly affect the compound's lipophilicity and metabolic stability, which are important factors for the development of radioligands . The properties of "1-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione" would need to be studied experimentally, but insights can be gained from related compounds.
Aplicaciones Científicas De Investigación
Ligand for Nicotinic Acetylcholine Receptors
A study demonstrated the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, showing promise for PET imaging of central nAChRs. This research underlines the compound's potential for neuroimaging and studying neurological disorders (Doll et al., 1999).
β-Secretase Inhibitors
Another research avenue explored the biotransformation of β-secretase inhibitors, showcasing the metabolic pathways of such compounds, which may include the target structure. These findings are crucial for understanding the metabolism and optimization of β-secretase inhibitors for treating Alzheimer's disease (Lindgren et al., 2013).
Antidepressant and Nootropic Agents
Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has identified potential antidepressant and nootropic activities. The studies suggest that compounds with the 2-azetidinone skeleton, possibly including variations of the queried compound, could serve as CNS active agents, highlighting a pathway for developing new therapeutic agents (Thomas et al., 2016).
Spiro Compounds with Bioactivity
A strategic approach to the synthesis of functionalized spirooxindole pyrrolidine derivatives revealed in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This research suggests the utility of such compounds, which might include variations of the target molecule, in developing treatments for various infections (Haddad et al., 2015).
Fluorescent Organoboron Complexes
The synthesis of a highly fluorescent family of unsymmetrical organoboron complexes containing pyridin-2-ylmethylene imidazolidine-2,4-dione moieties, which may encompass the structure , has been explored. These compounds exhibit strong fluorescence, suggesting their potential in bioimaging and as probes in biological research (Garre et al., 2019).
Propiedades
IUPAC Name |
1-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-11-2-3-12(8-14(11)18)4-5-15(21)19-9-13(10-19)20-16(22)6-7-17(20)23/h2-3,8,13H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVGDBBMSJIJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CCC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)
![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)
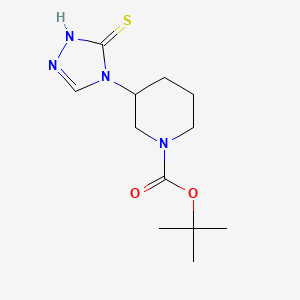
![N-benzyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2506863.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)
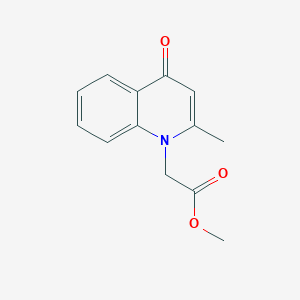

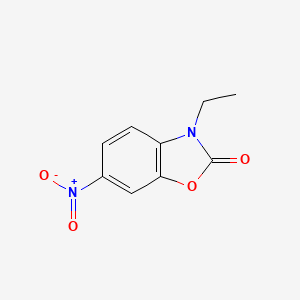


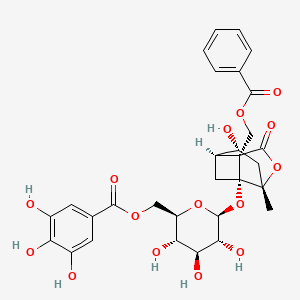

![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2506880.png)
![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)